Milveterol hydrochloride

β2-adrenoceptor agonist potency cAMP accumulation assay ultra-LABA pharmacology

Milveterol hydrochloride (also known as GSK-159797, TD-3327) is a potent, selective, long-acting β2-adrenoceptor agonist (LABA) discovered through a multivalent approach by Theravance and developed in collaboration with GlaxoSmithKline for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The compound is classified as an ultra-LABA, designed for once-daily inhaled dosing, and completed Phase IIb clinical evaluation in asthmatic subjects before development was discontinued.

Molecular Formula C25H30ClN3O4
Molecular Weight 472.0 g/mol
CAS No. 804518-03-4
Cat. No. B1677138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilveterol hydrochloride
CAS804518-03-4
SynonymsGSK159797;  GSK-159797;  GSK 159797;  Milveterol
Molecular FormulaC25H30ClN3O4
Molecular Weight472.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O.Cl
InChIInChI=1S/C25H29N3O4.ClH/c29-17-28-22-14-20(8-11-23(22)30)24(31)15-26-13-12-18-6-9-21(10-7-18)27-16-25(32)19-4-2-1-3-5-19;/h1-11,14,17,24-27,30-32H,12-13,15-16H2,(H,28,29);1H/t24-,25-;/m0./s1
InChIKeyQQPHRRSYJMOQOC-DKIIUIKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Milveterol Hydrochloride (CAS 804518-03-4): A Once-Daily Ultra-LABA β2-Adrenoceptor Agonist for Respiratory Research and Procurement Evaluation


Milveterol hydrochloride (also known as GSK-159797, TD-3327) is a potent, selective, long-acting β2-adrenoceptor agonist (LABA) discovered through a multivalent approach by Theravance and developed in collaboration with GlaxoSmithKline for the treatment of asthma and chronic obstructive pulmonary disease (COPD) [1]. The compound is classified as an ultra-LABA, designed for once-daily inhaled dosing, and completed Phase IIb clinical evaluation in asthmatic subjects before development was discontinued [2]. Milveterol exhibits a pEC50 of 10.2 at the human β2-adrenoceptor in cell-based functional assays and demonstrates >300-fold selectivity for β2 over β1 adrenoceptors, with a long duration of bronchoprotective action in guinea pig models [1].

Why Milveterol Hydrochloride Cannot Be Interchanged with Other In-Class β2-Agonists Without Quantitative Cross-Comparison


Within the LABA/ultra-LABA class, compounds diverge substantially across multiple pharmacologically and clinically meaningful dimensions—including β2-adrenoceptor potency (pEC50 spanning from ~8.0 to >10.3), β2/β1 selectivity (ranging from ~29-fold to >3000-fold), intrinsic efficacy (partial vs. full agonism), duration of bronchoprotection, and clinical dosing frequency [1]. Milveterol hydrochloride occupies a distinct quantitative position within this landscape: sub-nanomolar potency combined with >300-fold β2-selectivity and once-daily clinical dosing potential demonstrated in Phase IIb trials versus twice-daily salmeterol [2]. Direct substitution of milveterol with another ultra-LABA (e.g., indacaterol, vilanterol, or olodaterol) without accounting for these parametric differences risks compromising experimental reproducibility in vitro, altering bronchoprotective time-course profiles in vivo, and invalidating cross-study comparisons in respiratory pharmacology research.

Milveterol Hydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key LABA Analogs


β2-Adrenoceptor Functional Potency: Milveterol pEC50 10.2 vs. Indacaterol pEC50 8.06, Formoterol pEC50 ~8.4, and Salmeterol pEC50 9.6

Milveterol exhibits a pEC50 of 10.2 (EC50 ≈ 0.063 nM) at the human β2-adrenoceptor in cell-based functional (cAMP) assays, representing the highest potency among ultra-LABAs for which published data are available [1]. By contrast, indacaterol—the first approved once-daily ultra-LABA—has a pEC50 of 8.06 ± 0.02 (EC50 ≈ 8.7 nM) in CHO cells expressing human β2-adrenoceptors [2]. Formoterol (a twice-daily LABA) has a reported pEC50 of ~8.4, and salmeterol (twice-daily LABA) has a pEC50 of 9.6 in comparable cAMP accumulation assays [3]. The difference between milveterol's pEC50 of 10.2 and indacaterol's pEC50 of 8.06 corresponds to a ~138-fold higher potency at the molecular target level.

β2-adrenoceptor agonist potency cAMP accumulation assay ultra-LABA pharmacology

β2/β1-Adrenoceptor Selectivity: Milveterol >300-Fold vs. Indacaterol ~29-Fold and Olodaterol 241-Fold

Milveterol demonstrates >300-fold functional selectivity for the β2-adrenoceptor over the β1-adrenoceptor . This selectivity ratio substantially exceeds that of indacaterol, which shows only ~29-fold β2/β1 selectivity (pEC50 difference of 1.46 log units: β2 pEC50 8.06 minus β1 pEC50 6.60) [1]. Olodaterol exhibits 241-fold β2/β1 selectivity [2]. Salmeterol and vilanterol achieve the highest β2/β1 selectivity in the class (>1000-fold), but milveterol's >300-fold selectivity remains well above the threshold considered necessary for minimizing β1-mediated cardiac chronotropic effects at therapeutic β2-agonist doses.

β2-selectivity cardiac safety margin off-target adrenoceptor profiling

Phase IIb Clinical Bronchodilation: Once-Daily Milveterol (10–20 µg) Achieves Comparable Efficacy to Twice-Daily Salmeterol at Day 14

In a randomized, double-blind, placebo- and active-controlled crossover Phase IIb study in approximately 55 asthmatic patients maintained on inhaled corticosteroids, milveterol (GSK-159797) at inhaled doses of 10, 15, and 20 µg administered once daily demonstrated bronchodilator activity comparable to salmeterol administered twice daily at trough on day 14 of treatment, as measured by forced expiratory volume in one second (FEV1) [1]. The lowest dose (10 µg) produced a placebo-adjusted weighted mean heart rate change over the first 4 hours post-dosing on day 14 that was similar to that of salmeterol, indicating a comparable cardiovascular safety profile at the therapeutic dose [1]. This represents a direct head-to-head clinical comparison establishing non-inferior bronchodilation with once-daily vs. twice-daily dosing regimens.

clinical bronchodilation FEV1 once-daily dosing Phase IIb asthma trial

Ultra-LABA Classification and Once-Daily Dosing Rationale: Milveterol vs. Twice-Daily Salmeterol and Formoterol

Milveterol is classified alongside indacaterol, vilanterol, olodaterol, and carmoterol as an ultra-LABA—a β2-agonist with a 24-hour bronchodilator effect suitable for once-daily dosing [1]. In contrast, salmeterol and formoterol require twice-daily administration due to their ~12-hour duration of action [2]. Preclinically, milveterol demonstrated a long duration of bronchoprotection in a guinea pig model, and clinically, it produced clinically significant increases in FEV1 through 24 hours with little change in heart rate [3]. The 24-hour duration via a dry powder inhaler formulation made milveterol the first bronchodilator to achieve this milestone via DPI delivery, as reported by Theravance in 2005 [3].

ultra-LABA once-daily dosing duration of action COPD pharmacotherapy

Structural Differentiation via Multivalent Design: Milveterol vs. Next-Generation Analog TD-5471

Milveterol was identified through a multivalent approach to LABA design, in which a primary β2-agonist binding group (derived from albuterol) is linked via a phenethylamine spacer to a hydrophilic secondary binding group [1]. The subsequent lead TD-5471 (developed in the same program) replaces the hydrophilic secondary binding group with a more hydrophobic biarylamine moiety, yielding a structurally differentiated compound with a pEC50 of 8.7 in guinea pig tracheal ring assays—lower than milveterol's pEC50 of 10.2 in recombinant cell-based assays—but with an even longer duration of action in guinea pig bronchoprotection that correlates with increased hydrophobicity [2]. This intra-program comparison demonstrates that milveterol's specific hydrophilic secondary binding group architecture produces a distinct potency/duration profile that is not replicated by its more hydrophobic successors.

multivalent drug design β2-agonist structure-activity relationships hydrophilic vs. hydrophobic secondary binding groups

First Bronchodilator to Demonstrate 24-Hour Duration of Action via Dry Powder Inhaler: A Formulation Milestone

In June 2005, Theravance announced Phase 2a results demonstrating that milveterol (GSK-159797) was the first bronchodilator delivered via dry powder inhaler (DPI)—the intended commercial formulation—to achieve clinically significant bronchodilation over a full 24-hour period, with no clinically significant impact on heart rate [1]. This formulation-specific milestone differentiates milveterol from earlier LABAs (e.g., salmeterol, formoterol) that require twice-daily dosing via DPI, and from indacaterol, which later also demonstrated 24-hour DPI delivery but entered the market years after milveterol's initial clinical demonstration. This achievement is documented in a peer-reviewed summary table stating that GSK-159797 'produces clinically significant increases in FEV1 through 24 h, with little change in heart rate' [2].

dry powder inhaler inhaled drug delivery 24-hour bronchodilation pharmacodynamic duration

Milveterol Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


In Vitro β2-Adrenoceptor Pharmacology Studies Requiring Maximal Potency with Defined Selectivity

For researchers conducting cAMP accumulation assays, radioligand binding studies, or β-arrestin recruitment assays at the human β2-adrenoceptor, milveterol hydrochloride provides the highest documented potency (pEC50 = 10.2) among ultra-LABAs with published comparative data, exceeding indacaterol by ~138-fold and salmeterol by ~4-fold [1]. Its >300-fold β2/β1 selectivity profile [2] supports experiments where β1-adrenoceptor-mediated confounding signals must be minimized without resorting to the extreme (and potentially non-physiological) >1000-fold selectivity of salmeterol or vilanterol. This intermediate-high selectivity window makes milveterol particularly suitable for studies investigating the relationship between β2-selectivity and functional outcomes in mixed cell populations co-expressing β1- and β2-adrenoceptors.

Preclinical In Vivo Bronchoprotection Models Comparing Once-Daily vs. Twice-Daily Dosing Regimens

Milveterol's ultra-LABA classification with demonstrated long duration of action in guinea pig bronchoprotection models [1] and its Phase IIb clinical validation of once-daily dosing with bronchodilation comparable to twice-daily salmeterol [2] make it an ideal tool compound for preclinical studies comparing once-daily vs. twice-daily β2-agonist dosing regimens. In guinea pig models of acetylcholine- or histamine-induced bronchoconstriction, milveterol can serve as the once-daily ultra-LABA arm against twice-daily salmeterol or formoterol as comparator arms, enabling time-course analyses of bronchoprotective duration that directly translate to clinical dosing frequency considerations.

Structure-Activity Relationship Studies on Multivalent β2-Agonist Chemotypes

Milveterol's identification through a multivalent design strategy—linking a primary β2-agonist pharmacophore (saligenin-derived) to a secondary binding group via a phenethylamine linker [1]—positions it as a critical reference compound for SAR programs exploring linker length, secondary binding group hydrophilicity/hydrophobicity, and dimerization strategies. The structurally characterized differentiation between milveterol (hydrophilic secondary binding group, pEC50 10.2) and TD-5471 (more hydrophobic biarylamine secondary binding group, distinct duration/potency profile) [2] provides a defined chemical biology framework for medicinal chemistry teams optimizing next-generation inhaled β2-agonists.

Inhaled Drug Delivery and Formulation Development with Dry Powder Inhaler Platforms

Milveterol's status as the first bronchodilator to demonstrate 24-hour duration of action via dry powder inhaler delivery [1] makes it a valuable reference standard for formulation scientists developing new DPI-based inhaled therapies. Its physicochemical properties (molecular weight 435.5 Da for the free base, cLogP ~3.62, TPSA 117.34 Ų, 2 defined chiral centers) [2] and demonstrated compatibility with DPI delivery support its use as a model compound for assessing particle engineering strategies, carrier-based formulations, and aerosol performance characterization in next-generation inhalation products targeting once-daily respiratory therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milveterol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.